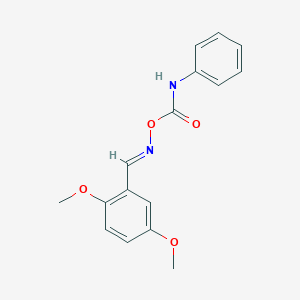
N-(5-chloro-2-methoxybenzyl)-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives, including the compound of interest, are significant in pharmaceutical chemistry due to their varied biological activities. These compounds, structurally related to DNA bases, play crucial roles in various biological processes and have been explored for their potential therapeutic uses, particularly in the fields of oncology and infectious diseases.
Synthesis Analysis
Pyrimidine derivatives are typically synthesized through multistep chemical reactions involving cyclization and substitution processes. The synthesis often involves starting from simple pyrimidine rings and adding various substituents to achieve the desired chemical structure, which in the context of the given compound, would likely involve chloro and methoxy substitutions at specific positions on the benzyl and pyrimidine moieties (Sakamoto et al., 2014).
Molecular Structure Analysis
The structure of pyrimidine derivatives, including the compound , is characterized by planar pyrimidine rings, with substituents that can significantly influence the electronic and steric properties of the molecules. These modifications impact the molecule's reactivity, binding affinity, and overall biological activity. Crystal structure analyses reveal how different substituents, such as chloro, methoxy, and amino groups, affect molecular conformation and intermolecular interactions (Trilleras et al., 2009).
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties. Among them, certain derivatives showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Potent Selective Inhibitors
The discovery of avanafil, a novel pyrimidine-5-carboxamide derivative, highlights the identification of potent and highly selective phosphodiesterase 5 inhibitors. These compounds, including avanafil, demonstrate significant relaxant effects on isolated rabbit cavernosum and high isozyme selectivity (Sakamoto et al., 2014).
Antimicrobial and Antitumor Activities
The synthesis of specific pyrimidine-annelated heterocycles, such as pyrrolo[3,2-d]pyrimidines, and their subsequent conversion to methoxy derivatives, has been explored. These compounds were synthesized with high yields and demonstrated potential biological activities (Majumdar, Das, & Jana, 1998). Furthermore, certain pyrimido[2,3-d]pyrimidine derivatives have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant antitumor activity against specific cancer models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Photo-responsive Polymers
The development of cationic polymers that can switch to a zwitterionic form upon irradiation has significant implications for DNA condensation and release, as well as modifying antibacterial activity. Such polymers demonstrate the ability to switch from antibacterial to non-toxic character under light irradiation, offering innovative approaches for drug delivery and microbial control (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Solid-Phase Synthesis Techniques
Advances in solid-phase synthetic methods for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, showcase innovative approaches to compound library creation. These methodologies facilitate the synthesis of diverse bioactive molecules with potential therapeutic applications (Heo & Jeon, 2017).
Propriétés
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylamino)-N,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-14(9-19-17(20-11)21(2)3)16(23)22(4)10-12-8-13(18)6-7-15(12)24-5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZEZJZXSLSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CC2=C(C=CC(=C2)Cl)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)
![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)
![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)